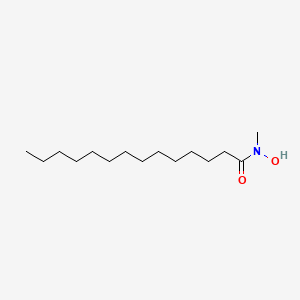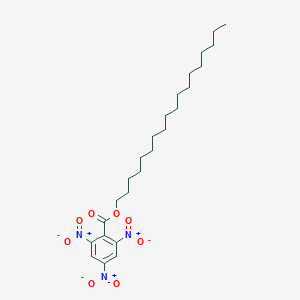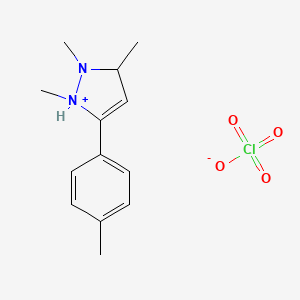
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound with the molecular formula C13H19ClN2O4 It is a member of the pyrazolium family, characterized by the presence of a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the pyrazole ring. The final step involves the methylation of the pyrazole ring and subsequent reaction with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated and other substituted derivatives.
科学研究应用
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1,2,3-Trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium perchlorate
- 1,2,3-Trimethyl-5-(4-methylphenyl)sulfonylbenzene
Uniqueness
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific structural features, such as the presence of the pyrazole ring and the perchlorate anion. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
52059-08-2 |
|---|---|
分子式 |
C13H19ClN2O4 |
分子量 |
302.75 g/mol |
IUPAC 名称 |
1,2,3-trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C13H18N2.ClHO4/c1-10-5-7-12(8-6-10)13-9-11(2)14(3)15(13)4;2-1(3,4)5/h5-9,11H,1-4H3;(H,2,3,4,5) |
InChI 键 |
LFKGSFVFNSQBCO-UHFFFAOYSA-N |
规范 SMILES |
CC1C=C([NH+](N1C)C)C2=CC=C(C=C2)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



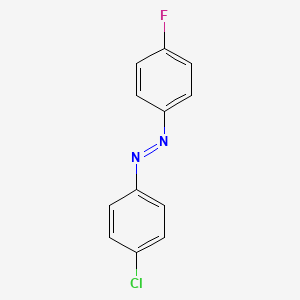
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)

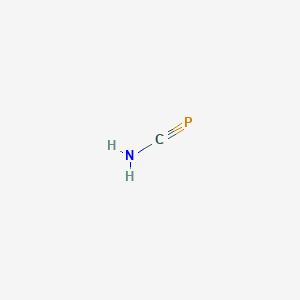
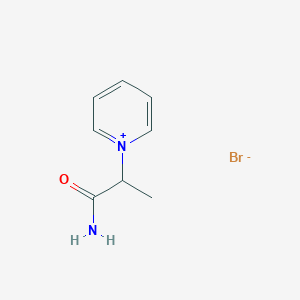
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
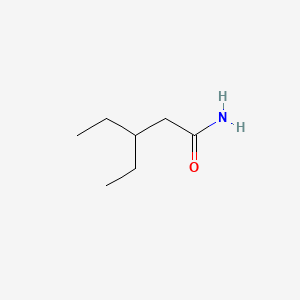
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
